molecular formula C9H9N3O3S B4051235 N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4051235
M. Wt: 239.25 g/mol
InChI Key: ZEFPJEDBLQZKJF-UHFFFAOYSA-N
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Description

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzoxadiazole ring and the sulfonamide group in its structure imparts unique chemical and physical properties to the compound.

Scientific Research Applications

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring’s ability to emit fluorescence.

    Medicine: Explored for its potential as an antimicrobial agent, given the sulfonamide group’s known antibacterial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with a suitable reagent such as thionyl chloride or phosphorus oxychloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole derivative with a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions.

    Allylation: The final step involves the allylation of the sulfonamide derivative using an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: N-substituted derivatives.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

    Pathways Involved: The inhibition of dihydropteroate synthase disrupts folate synthesis, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:

    N,N-bis(prop-2-enyl)-2,1,3-benzoxadiazole-4-sulfonamide: This compound has two allyl groups instead of one, which may affect its reactivity and applications.

    N,N-bis(prop-2-enyl)-2,1,3-benzothiadiazole-4-sulfonamide: This compound contains a benzothiadiazole ring instead of a benzoxadiazole ring, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-prop-2-enyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-2-6-10-16(13,14)8-5-3-4-7-9(8)12-15-11-7/h2-5,10H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPJEDBLQZKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC2=NON=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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